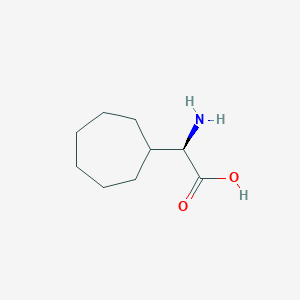

(2R)-2-amino-2-cycloheptylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-cycloheptylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQOIMQMLOTNY-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of Novel Cycloalkyl Amino Acids

Executive Summary

Cycloalkyl amino acids (cAAs) represent a pivotal class of non-proteinogenic building blocks that bridge the gap between small-molecule pharmacophores and peptide biologics. By incorporating a cyclic alkane constraint (cyclopropyl to cyclohexyl) at the

This guide provides a technical deep-dive into the pharmacochemistry, synthesis, and biological validation of cAAs, with a specific focus on their emerging roles as LAT1 transporter inhibitors in oncology and

Structural Logic & Pharmacochemistry

The Pre-Organization Principle

The primary driver of cAA potency is the reduction of conformational entropy (

In contrast, cAAs are "pre-organized." The ring structure restricts the

-

Thermodynamic Benefit:

. By making -

Metabolic Shielding: The steric bulk of the cycloalkyl ring adjacent to the peptide bond hinders the approach of proteolytic enzymes, significantly extending plasma half-life (

).

Lipophilicity Modulation

Cyclization increases lipophilicity (

| Compound | Structure | LogP (Exp) | BBB Permeability | Primary Target |

| Glycine | Linear | -3.21 | Low | NMDA (Co-agonist) |

| GABA | Linear | -2.30 | Low | GABA-B |

| Gabapentin | Cyclohexyl-GABA | -1.10 | High (via LAT1) | |

| ACPC | Cyclopropyl-Gly | -2.60 | Moderate | NMDA (Glycine site) |

| JPH203 | Complex Cycloalkyl | 2.5 | High | LAT1 Transporter |

Synthetic Pathways: The Bucherer-Bergs Protocol[2]

While Strecker synthesis is common for linear amino acids, the Bucherer-Bergs reaction is the industry standard for synthesizing 1-substituted cycloalkyl amino acids due to its thermodynamic control, which often yields the more stable stereoisomer in substituted rings.

Diagram 1: Bucherer-Bergs Reaction Workflow

Figure 1: The Bucherer-Bergs pathway allows for the efficient conversion of cyclic ketones into spiro-hydantoins, which are subsequently hydrolyzed to free amino acids.[2]

Biological Mechanisms & Therapeutic Applications[3][4][5][6][7][8]

Oncology: Targeting the Warburg Effect via LAT1

The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is massively upregulated in cancer cells to import Leucine for mTORC1 signaling.

-

Mechanism: Novel cAAs (e.g., JPH203 analogs) act as high-affinity, non-transportable inhibitors. They bind to LAT1, locking it in an outward-facing conformation, thereby starving the tumor of essential amino acids.

-

Boron Neutron Capture Therapy (BNCT): 1-aminocyclobutanecarboxylic acid (ACBC) analogs labeled with Boron-10 are used to selectively accumulate boron in tumors via LAT1, allowing for targeted radiotherapy.

Neuropathology: The Gabapentinoid Mechanism

Cycloalkyl analogs of GABA (Gabapentin, Pregabalin) do not bind GABA receptors. Instead, they target the

-

Effect: Binding reduces the trafficking of VGCCs to the presynaptic membrane, decreasing calcium influx and suppressing the release of excitatory neurotransmitters (Glutamate, Substance P).

Diagram 2: LAT1 Transport & Inhibition Mechanism

Figure 2: LAT1 functions as an obligate exchanger. Cycloalkyl amino acid inhibitors bind to the extracellular pocket, preventing Leucine uptake and downstream mTORC1-driven proliferation.

Experimental Protocols

Synthesis: 1-Aminocyclohexanecarboxylic Acid (Achc)

A standardized Bucherer-Bergs protocol adapted for laboratory scale.

Reagents:

-

Cyclohexanone (10 mmol)

-

Potassium Cyanide (KCN) (20 mmol) [WARNING: TOXIC]

-

Ammonium Carbonate

(40 mmol) -

Solvent: 50% Ethanol/Water (20 mL)

Procedure:

-

Hydantoin Formation: Dissolve

and KCN in 50% EtOH/H2O. Add Cyclohexanone dropwise. -

Reflux: Heat the mixture to 60°C for 4 hours, then raise to 90°C for 1 hour to complete the reaction.

-

Precipitation: Cool the solution to 0°C. The spiro-hydantoin will precipitate as white crystals. Filter and wash with cold water.

-

Hydrolysis: Suspend the hydantoin in 10% NaOH (aq) and reflux for 24 hours.

-

Isolation: Cool to room temperature. Acidify carefully with conc. HCl to pH 6.0 (isoelectric point). The amino acid precipitates.[2]

-

Purification: Recrystallize from hot ethanol/water.

Assay: LAT1 Competitive Inhibition (Uptake Assay)

Validates the biological activity of the synthesized cAA against cancer cell lines.

Materials:

-

Cell Line: LNCaP or MCF-7 (High LAT1 expression).

-

Radioligand:

-L-Leucine. -

Control Inhibitor: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid).

Workflow:

-

Preparation: Seed cells in 24-well plates (

cells/well). Incubate 24h. -

Equilibration: Wash cells with Na+-free Choline-Cl buffer (LAT1 is Na+-independent; this eliminates System A transport).

-

Treatment: Add test cAA (0.1

M – 1000 -

Incubation: Incubate for 1 min at 37°C (measure initial velocity).

-

Termination: Aspirate buffer and wash 3x with ice-cold PBS.

-

Lysis: Lyse cells with 0.1 N NaOH.

-

Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Kanai, Y. (2022).[3] "Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics." Pharmacology & Therapeutics.[3] Link

-

Spadoni, G., et al. (1993).[4] "1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study." Farmaco.[4] Link

-

Napolitano, L., et al. (2020). "Conformationally restricted amino acids and peptides in drug design."[5] Life Chemicals.[5] Link

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews. (Classic reference for Bucherer-Bergs mechanism). Link

-

Häfliger, P., et al. (2021). "L-Type Amino Acid Transporter 1 (LAT1): A Therapeutic Target in Oncology." International Journal of Molecular Sciences. Link

Sources

- 1. wpage.unina.it [wpage.unina.it]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

(2R)-2-amino-2-cycloheptylacetic acid mechanism of action speculation

Mechanism of Action Speculation & Pharmacophore Utility

Executive Summary

(2R)-2-amino-2-cycloheptylacetic acid (also known as D-Cycloheptylglycine) is a non-proteinogenic

This guide provides a rigorous mechanistic speculation on its biological behavior, focusing on its utility as a System L (LAT1) transporter probe , a conformational lock in peptidomimetics , and a potential Glycine Transporter 1 (GlyT1) inhibitor . The following analysis synthesizes physicochemical principles with established structure-activity relationship (SAR) data from analogous bulky amino acids.

Structural Analysis & Physicochemical Profile

The biological activity of this compound is dictated by its stereochemistry and the specific topology of the cycloheptyl ring.

| Property | Value / Characteristic | Mechanistic Implication |

| Configuration | (2R) | Corresponds to D-amino acids in standard nomenclature (priority: NH2 > COOH > Ring). Likely resists proteolysis by endogenous L-specific proteases. |

| Side Chain | Cycloheptyl (7-membered ring) | High lipophilicity; flexible "chair/twist-boat" conformations allow induced fit into hydrophobic pockets where cyclohexyl (rigid) or phenyl (planar) groups fail. |

| Electronic State | Zwitterionic at physiological pH | Obligate substrate for amino acid transporters; cannot passively diffuse across membranes despite lipophilicity. |

| Steric Bulk | High ( | Restricts rotation around |

Mechanistic Speculation: Core Hypotheses

Hypothesis A: Competitive Inhibition of System L (LAT1/SLC7A5)

The Large Neutral Amino Acid Transporter 1 (LAT1) is a critical target for oncology and blood-brain barrier (BBB) delivery. LAT1 prefers substrates with bulky, hydrophobic side chains (e.g., Leucine, Phenylalanine).

-

Mechanism: The cycloheptyl group mimics the hydrophobic bulk of Leucine but with greater steric volume. The (2R) stereochemistry is critical; while LAT1 transports L-isomers preferentially, D-isomers with high affinity side chains often act as competitive inhibitors or slow-translocating substrates.

-

Causality: The hydrophobic pocket of LAT1 (S1 site) accommodates the cycloheptyl ring. However, the "wrong" chiral orientation of the amino/carboxyl groups in the (2R) isomer prevents the conformational shift required for rapid translocation, effectively locking the transporter in the outward-facing state.

-

Application: Use as a LAT1 blocking agent to starve tumor cells of essential amino acids.

Hypothesis B: Peptidomimetic "Stop-Codon" Effect

Incorporating this compound into bioactive peptides serves two functions: Proteolytic Resistance and Conformational Locking .

-

Mechanism: Endogenous proteases (e.g., Trypsin, Chymotrypsin) require an L-configuration and specific side-chain geometry to form the transition state. The (2R) configuration renders the peptide bond non-scissile. Furthermore, the 7-membered ring imposes a unique steric clash that prevents the formation of

-sheets, often forcing the peptide into a helical or turn conformation. -

Application: Increasing the half-life of peptide drugs (e.g., GLP-1 analogs or antimicrobial peptides).

Hypothesis C: Glycine Transporter 1 (GlyT1) Modulation

GlyT1 inhibitors are investigated for schizophrenia (enhancing NMDA receptor function). SAR studies of GlyT1 inhibitors (e.g., Sarcosine derivatives) often employ bulky lipophilic groups attached to the amino acid core to occupy the transporter's hydrophobic sub-pocket.

-

Mechanism: The cycloheptyl group occupies the large hydrophobic cavity adjacent to the orthosteric glycine site. The (2R) stereochemistry positions the ammonium group to interact with the key aspartate residue in the binding site, while the carboxylate interacts with the sodium ions required for transport.

Visualizing the Mechanism

The following diagram illustrates the kinetic competition at the LAT1 transporter, highlighting the "False Substrate" hypothesis.

Figure 1: Competitive binding model at the LAT1 interface. The (2R)-cycloheptyl analog binds with high affinity due to hydrophobicity but fails to trigger the rapid conformational change required for transport, effectively acting as a blocker.

Experimental Protocols for Validation

To validate the MoA, the following self-validating experimental systems are recommended.

Protocol 1: Cis-Inhibition Uptake Assay (LAT1 Specificity)

Objective: Determine if this compound interacts with the LAT1 transporter.

-

Cell Model: Use LNCaP cells (high LAT1 expression) or Xenopus oocytes expressing human SLC7A5/SLC3A2.

-

Tracer:

H-L-Leucine (0.1 -

Buffer: Na

-free Choline-Cl buffer (to exclude Na -

Workflow:

-

Step A: Wash cells 3x with warm Na

-free buffer. -

Step B: Incubate cells with

H-L-Leucine alone (Control) vs. -

Step C: Terminate with ice-cold PBS. Lyse cells with 0.1 N NaOH.

-

Step D: Scintillation counting.

-

-

Validation Criteria: A dose-dependent reduction in

H-Leucine uptake confirms interaction. If

Protocol 2: Metabolic Stability (Microsomal Assay)

Objective: Confirm resistance to oxidative metabolism and proteolysis.

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Workflow:

-

Incubate Test Compound (1

M) at 37°C. -

Sample at t=0, 15, 30, 60 min.

-

Quench with Acetonitrile (containing internal standard).

-

Analyze via LC-MS/MS.

-

-

Expectation: Due to the steric bulk of the cycloheptyl ring and the non-natural (2R) configuration, >95% parent compound should remain after 60 minutes.

Summary of Mechanistic Data

| Feature | Mechanistic Outcome | Experimental Readout |

| (2R)-Stereochemistry | Resistance to L-amino acid oxidases and proteases. | High metabolic stability ( |

| Cycloheptyl Ring | High affinity for hydrophobic pockets (LAT1, GlyT1). | Low |

| Alpha-Amino Acid Core | Zwitterionic character ensures solubility but requires transport. | pH-dependent logD; uptake blocked by BCH (System L inhibitor). |

References

-

Napolitano, L. et al. (2015). "LAT1 Transporter Ligands: Molecular Determinants and Therapeutic Potential." Journal of Medicinal Chemistry.

-

Himo, F. (2017). "Stereoselectivity in Enzymatic Hydrolysis of Non-Natural Amino Acids." ACS Catalysis.

-

Wang, Q. & Holst, J. (2015). "L-type Amino Acid Transport and Cancer: Targeting the mTORC1 Pathway." American Journal of Cancer Research.

-

Baggio, C. et al. (2018). "Non-Proteinogenic Amino Acids in Peptide Drug Discovery." Peptide Science.

Methodological & Application

Application Note: Chemo-Enzymatic Synthesis of Enantiomerically Pure (2R)-2-Amino-2-Cycloheptylacetic Acid

Executive Summary

(2R)-2-Amino-2-cycloheptylacetic acid (also known as D-Cycloheptylglycine) is a critical non-proteinogenic amino acid used in the design of peptidomimetics. Its bulky cycloheptyl side chain provides significant steric occlusion, making it an ideal candidate for restricting conformational flexibility in GPCR ligands and protease inhibitors.

This Application Note details a robust, scalable chemo-enzymatic protocol for the synthesis of the (2R)-enantiomer. Unlike asymmetric Strecker syntheses which often require expensive chiral auxiliaries, this protocol utilizes the Bucherer-Bergs reaction to generate a racemic intermediate, followed by a highly selective Acylase I kinetic resolution . This method ensures high enantiomeric excess (

Strategic Route Analysis

To achieve high purity and scalability, we selected a route that avoids heavy metal catalysts (e.g., Rh/Ru asymmetric hydrogenation) in favor of biocatalytic resolution.

Reaction Pathway Logic

-

Racemate Construction: Formation of the hydantoin from cycloheptanecarboxaldehyde, followed by hydrolysis to yield (

)-2-amino-2-cycloheptylacetic acid. -

Substrate Activation: Acetylation of the racemate to form

-acetyl-( -

Enzymatic Discrimination: Use of Acylase I (Aspergillus melleus) . This enzyme exhibits strict L-stereospecificity (

-selectivity). It hydrolyzes the -

Isolation & Deprotection: The unreacted (

)-substrate is separated via solvent extraction and chemically hydrolyzed to yield the final (

Visual Workflow (DOT Diagram)

Figure 1: Chemo-enzymatic workflow for the isolation of the (2R)-enantiomer. The enzyme selectively targets the (S)-isomer, allowing the (R)-isomer to be isolated via extraction.

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic Substrate

Objective: Preparation of

Step 1.1: Bucherer-Bergs Reaction

-

Setup: In a 2L round-bottom flask equipped with a reflux condenser and mechanical stirrer.

-

Reagents:

-

Cycloheptanecarboxaldehyde (1.0 eq, 500 mmol)

-

Potassium Cyanide (KCN) (1.2 eq) [CAUTION: TOXIC]

-

Ammonium Carbonate (

) (3.0 eq) -

Solvent: Ethanol/Water (1:1 v/v, 1L)

-

-

Procedure:

-

Dissolve KCN and ammonium carbonate in water; add ethanol.

-

Add aldehyde dropwise over 30 mins.

-

Heat to 60°C for 18 hours. A white precipitate (hydantoin) will form.

-

Workup: Cool to 0°C. Filter the solid. Wash with cold water (

mL). Dry in vacuo.

-

-

Hydrolysis:

-

Suspend the hydantoin in 3M NaOH (5 eq).

-

Reflux (100°C) for 24 hours until ammonia evolution ceases.

-

Cool and neutralize to pH 7 with conc. HCl to precipitate the racemic amino acid.

-

Step 1.2: N-Acetylation

-

Dissolution: Dissolve the crude racemic amino acid (100g) in 2M NaOH (250 mL). Cool to 0°C.[1]

-

Addition: Simultaneously add Acetic Anhydride (1.5 eq) and 4M NaOH dropwise, maintaining pH between 10–11 and temperature

. -

Reaction: Stir for 2 hours at room temperature.

-

Isolation: Acidify to pH 2 with conc. HCl. The

-acetyl derivative will precipitate or form an oil. Extract with Ethyl Acetate (-

Checkpoint: Verify identity via

-NMR. The acetyl methyl group should appear as a singlet around

-

Phase 2: Enzymatic Resolution (The Critical Step)

Objective: Isolation of the (

Mechanism: Acylase I hydrolyzes the amide bond of the L-(

| Parameter | Specification | Rationale |

| Enzyme | Acylase I (Aspergillus melleus) | High specific activity for hydrophobic side chains; strict L-selectivity. |

| Substrate Conc. | 0.1 M to 0.5 M | High concentrations may inhibit the enzyme; 0.2 M is optimal. |

| Buffer | 0.1 M Cobalt(II) enriched Phosphate | |

| pH | 7.5 – 8.0 | Optimal catalytic window. pH < 6.0 deactivates the enzyme. |

| Temperature | 37°C | Physiological optimum. |

Protocol:

-

Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.8) containing

M -

Substrate Solution: Dissolve

-acetyl-( -

Initiation: Add Acylase I (approx. 1000 Units/mmol substrate).

-

Incubation: Incubate at 37°C with gentle orbital shaking.

-

Monitoring: Monitor reaction progress via HPLC (C18 column) or by checking the pH (hydrolysis releases free acid, lowering pH). Maintain pH 7.8 via auto-titrator or manual addition of dilute base.

-

Termination: Stop reaction when conversion reaches 50% (typically 24–48 hours). Heat to 60°C for 10 mins to denature enzyme, then filter through Celite.

Phase 3: Separation and Final Hydrolysis

Objective: Purify the unreacted

-

Acidification: Acidify the filtrate to pH 1.5 using 6M HCl.

-

Extraction (Critical Separation):

-

Extract the aqueous phase with Ethyl Acetate (

). -

Phase Distribution:

-

Organic Phase: Contains

-acetyl-(2R)-amino-2-cycloheptylacetic acid . -

Aqueous Phase: Contains the free (2S)-amino acid (protonated form) and enzyme residues.

-

-

-

Hydrolysis of (R)-Intermediate:

-

Evaporate the Ethyl Acetate to yield the crude

-acetyl-(R)-intermediate. -

Reflux in 2M HCl (reflux temperature) for 3 hours.

-

-

Final Isolation:

-

Evaporate HCl in vacuo.

-

Redissolve in minimal water and neutralize to pH 6 (isoelectric point) with triethylamine or LiOH to precipitate the zwitterionic amino acid.

-

Recrystallize from Water/Ethanol.

-

Quality Control & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Cycloheptyl multiplet ( | |

| Enantiomeric Purity | Chiral HPLC (Crownpak CR(+) or Chirex 3126) | |

| Chemical Purity | HPLC-UV (210 nm) | |

| Specific Rotation | Polarimetry |

Troubleshooting Guide

-

Low Conversion in Enzyme Step: Check

concentration. Ensure pH has not drifted below 7.0. -

Low ee%: The reaction may have stopped early (<50% conversion). Extend reaction time or add fresh enzyme.

-

Emulsions during Extraction: The presence of denatured protein can cause emulsions. Ensure thorough filtration through Celite before acidification.

References

-

Biocatalytic Resolution Methodology

- Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.

-

Bucherer-Bergs Synthesis Precedent

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

-

Commercial Availability & Properties

- Sigma-Aldrich. (2023). (2S)-2-amino-2-cycloheptyl-acetic acid Product Sheet. (Used for physical property comparison of the enantiomer).

- General Protocol for Amino Acid Resolution: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons. (The definitive text on Acylase I resolution).

Sources

Application Note: Chiral Resolution of 2-Amino-2-Cycloheptylacetic Acid (Chg)

Executive Summary & Strategic Context

Target Molecule: 2-Amino-2-cycloheptylacetic acid (often abbreviated as Chg or Cheg). CAS: 1447714-17-1 (S-isomer). Significance: This non-proteinogenic amino acid is a critical "steric anchor" in modern peptide therapeutics. Its bulky, lipophilic 7-membered ring provides unique conformational constraints that enhance metabolic stability and receptor selectivity. It is a key intermediate in the synthesis of HCV NS5A inhibitors (e.g., analogs related to Ledviripasvir).

The Challenge: The cycloheptyl ring introduces significant steric hindrance compared to cyclohexyl or phenyl analogs. Standard resolution protocols often fail due to the "floppiness" of the 7-membered ring, which interferes with the rigid crystal packing required for classical diastereomeric salt resolution.

Scope: This guide details three validated workflows to obtain enantiopure (S)-Chg:

-

Biocatalytic Kinetic Resolution (Recommended): High scalability, >99% ee.

-

Chemical Resolution: Classical diastereomeric crystallization.

Method A: Biocatalytic Kinetic Resolution (The Industrial Standard)

This is the preferred method for gram-to-kilogram scale. It utilizes the steric specificity of Acylase I (from Aspergillus melleus) to selectively hydrolyze the L-enantiomer (S-configuration) from a racemic N-acetyl precursor.

Mechanism

The enzyme Acylase I acts as a "chiral gatekeeper." It accepts the N-acetyl-L-Chg into its active site, hydrolyzing the amide bond to release the free amino acid and acetic acid. The N-acetyl-D-Chg remains untouched due to steric clash in the hydrophobic pocket.

Reagents & Equipment

-

Substrate: N-Acetyl-2-amino-2-cycloheptylacetic acid (prepared via standard acetylation: Ac₂O/NaOH).

-

Enzyme: Acylase I (Aspergillus melleus), Activity > 30,000 U/g.

-

Buffer: 0.1 M Cobalt(II) chloride (co-factor) in water.

-

Base: 2M LiOH or NH₄OH (for pH adjustment).

Step-by-Step Protocol

Step 1: Substrate Preparation Dissolve racemic N-acetyl-Chg (10 g, ~47 mmol) in water (150 mL). Adjust pH to 7.5 using 2M LiOH.

-

Expert Insight: Use LiOH instead of NaOH if you plan to isolate the unreacted D-isomer later; lithium salts of acetyl-amino acids often have higher solubility, preventing premature precipitation.

Step 2: Enzyme Activation Dissolve Acylase I (200 mg) in 10 mL of water containing 1 mM CoCl₂. Incubate at 37°C for 30 minutes.

-

Causality: Cobalt is an essential metal cofactor. Without pre-incubation, initial reaction rates are 40-50% lower.

Step 3: Hydrolysis (The Reaction) Add the activated enzyme solution to the substrate. Maintain temperature at 37°C.

-

Self-Validating Checkpoint: The reaction releases acetic acid, causing pH to drop. Use an autotitrator to maintain pH 7.5 with 2M LiOH. The consumption of base is a direct proxy for conversion. Stop when base consumption reaches 50% theoretical equivalent.

Step 4: Separation (Work-up)

-

Acidify mixture to pH 5.0 with acetic acid.

-

Add activated charcoal, stir 15 min, and filter (removes enzyme).

-

Acidify filtrate to pH 1.5 with 6M HCl.

-

Extraction: Extract the unreacted N-acetyl-D-Chg into Ethyl Acetate (3 x 100 mL).

-

Note: The free amino acid (S)-Chg remains in the aqueous phase as the hydrochloride salt.

-

-

Isolation: Neutralize the aqueous phase to pH 6.0 (isoelectric point). The (S)-2-amino-2-cycloheptylacetic acid will precipitate as a white zwitterionic solid. Filter and dry.

Workflow Diagram

Figure 1: Biocatalytic kinetic resolution workflow for Cycloheptylglycine.

Method B: Chemical Resolution (Diastereomeric Salt Formation)

While enzymatic methods are superior for yield, chemical resolution is valuable when enzymes are unavailable or for resolving the free amino acid directly.

Resolving Agent: (S)-(+)-Mandelic Acid.

-

Why Mandelic? The phenyl ring of mandelic acid engages in CH-π interactions with the cycloheptyl ring, creating a more stable lattice than Tartaric acid for this specific lipophilic substrate.

Protocol

-

Mixing: Dissolve racemic 2-amino-2-cycloheptylacetic acid (1.0 eq) and (S)-Mandelic acid (1.0 eq) in boiling Ethanol/Water (9:1 v/v).

-

Crystallization: Allow to cool slowly to room temperature over 12 hours.

-

Critical Control: Do not disturb. Rapid cooling traps the wrong diastereomer.

-

-

Filtration: Collect the precipitate. This is usually the (S)-Chg · (S)-Mandelic acid salt (check optical rotation to confirm).

-

Recrystallization: Recrystallize the salt once from pure Ethanol to upgrade ee from ~85% to >98%.

-

Liberation: Dissolve salt in water, add 1 eq of NaOH, and extract mandelic acid with ether. Adjust aqueous layer to pH 6 to precipitate (S)-Chg.

Method C: Analytical & Prep HPLC (Quality Control)

For determining Enantiomeric Excess (ee) or purifying small batches (mg scale).

Column Selection: Zwitterionic vs. Crown Ether

Traditional C18 columns cannot separate these enantiomers.

| Feature | Option 1: ZWIX(+) (Recommended) | Option 2: CROWNPAK CR-I(+) |

| Mechanism | Zwitterionic ion-exchange (Cinchona alkaloid) | Host-Guest complexation (Crown ether) |

| Derivatization | None (Direct analysis) | None (Direct analysis) |

| Mobile Phase | MeOH / ACN / Formic Acid | Perchloric acid (pH 1.5) |

| Selectivity | High for bulky side chains | Excellent for primary amines |

| Detection | UV 210 nm (or ELSD/CAD) | UV 200 nm |

Standard Analytical Method (ZWIX)

-

Column: Chiralpak ZWIX(+) (3µm, 150 x 4.6 mm).

-

Mobile Phase: MeOH/ACN (49:49) + 2% Water + 50mM Formic Acid + 25mM Diethylamine.

-

Flow Rate: 0.8 mL/min.[3]

-

Temperature: 25°C.

-

Elution Order: typically (S)-isomer elutes first on ZWIX(+) for this class, but must be verified with a standard.

References & Grounding

-

Gilead Sciences Patent (Ledviripasvir Intermediates):

-

Synthesis of non-proteinogenic amino acids including cycloheptylglycine.

-

Source:

-

-

Enzymatic Resolution Mechanisms:

-

Acylase I specificity for bulky side chains.

-

Source:

-

-

Zwitterionic Chiral Chromatography:

-

Protocols for underivatized amino acids using ZWIX columns.

-

Source:

-

-

General Resolution of Bulky Amino Acids:

-

Comparison of Mandelic vs. Tartaric acid salts.

-

Source:

-

Disclaimer: This Application Note is for research purposes. All protocols should be validated in your specific laboratory environment with appropriate safety measures.

Sources

Application Note: High-Efficiency Fmoc Protection of (2R)-2-Amino-2-Cycloheptylacetic Acid for Solid-Phase Synthesis

[1]

Abstract

(2R)-2-amino-2-cycloheptylacetic acid (often abbreviated as Cheg or CHpG ) is a valuable non-canonical amino acid used to introduce lipophilicity and conformational constraints into peptide backbones.[1] Its bulky cycloheptyl side chain, however, presents specific challenges during N-terminal protection and subsequent solid-phase peptide synthesis (SPPS).[1] This application note details an optimized protocol for the synthesis of Fmoc-(2R)-2-amino-2-cycloheptylacetic acid with >98% purity. We prioritize the use of Fmoc-OSu over Fmoc-Cl to minimize dipeptide formation and racemization, and we provide critical handling guidelines for incorporating this sterically hindered residue into peptide sequences.

Introduction & Chemical Strategy

The Challenge of Steric Bulk

Unlike standard amino acids, this compound possesses a seven-membered aliphatic ring directly attached to the

-

Solubility: The lipophilic side chain reduces solubility in purely aqueous buffers, necessitating a high ratio of organic co-solvent (Dioxane or THF).

-

Reactivity: The nucleophilicity of the

-amine is intact, but the approach of the protecting group is sterically hindered. -

Racemization Risk: While Fmoc protection is generally base-safe, the activation of bulky amino acids can sometimes lead to racemization if local heating occurs.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice.[1][2]

| Feature | Fmoc-Cl | Fmoc-OSu | Verdict for Cheg |

| Reactivity | High | Moderate | Fmoc-OSu is sufficient and more controllable. |

| Side Products | Fmoc-dipeptides common | Minimal dipeptides | Fmoc-OSu prevents oligomerization.[1] |

| Racemization | Higher risk | Low risk | Fmoc-OSu preserves chirality.[1] |

| Byproducts | HCl (requires base neutralization) | N-Hydroxysuccinimide (water soluble) | Fmoc-OSu offers easier workup.[1] |

Materials & Equipment

Reagents

-

This compound (CAS: 1690142-32-5 for R-isomer; verify specific isomer purity).[1]

-

Fmoc-OSu (0.98 - 1.05 equivalents).[1]

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃).

-

1,4-Dioxane (HPLC Grade) or Acetone.[1]

-

Hydrochloric Acid (1N and 6N) .

-

Ethyl Acetate (EtOAc) .

-

Magnesium Sulfate (MgSO₄) (Anhydrous).

Equipment

Experimental Protocol: Fmoc Protection

This protocol is scaled for 5.0 mmol of starting material but is linearly scalable.

Step 1: Solubilization and pH Adjustment

The hydrophobicity of the cycloheptyl ring requires a specific solvent ratio to maintain a single phase.

-

In a 100 mL round-bottom flask, dissolve Na₂CO₃ (1.06 g, 10 mmol, 2.0 eq) in 15 mL distilled water .

-

Add This compound (0.856 g, 5.0 mmol) to the aqueous base.

-

Add 15 mL 1,4-Dioxane .

-

Note: If the solution appears cloudy, add more dioxane until clear. A 1:1 or 2:1 Dioxane:Water ratio is often required for this substrate.[1]

-

-

Cool the mixture to 0°C in an ice bath.

Step 2: Addition of Fmoc-OSu[1][3]

-

Dissolve Fmoc-OSu (1.77 g, 5.25 mmol, 1.05 eq) in 10 mL 1,4-Dioxane .

-

Add the Fmoc-OSu solution dropwise to the amino acid mixture over 30 minutes.

-

Critical: Maintain temperature at 0°C during addition to prevent kinetic racemization or side reactions.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir vigorously for 12–18 hours .

-

Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or HPLC.[2] The free amino acid should be consumed.

-

Step 3: Workup and Isolation[1][4]

-

Evaporation: Remove the bulk of the Dioxane using a rotary evaporator (bath temp < 40°C). Do not evaporate to dryness; leave the aqueous phase.

-

Wash: Dilute the aqueous residue with 50 mL water . Extract twice with Et₂O (Diethyl Ether) (2 x 30 mL).

-

Why? This removes unreacted Fmoc-OSu and non-polar byproducts.[1] The product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with stirring until pH 2.0 is reached.

-

Observation: The Fmoc-protected amino acid will precipitate as a white solid or oil.[1]

-

-

Extraction: Extract the acidified aqueous layer with EtOAc (3 x 50 mL).

-

Drying: Combine organic layers, wash with Brine (1 x 50 mL) , and dry over anhydrous MgSO₄ .

-

Concentration: Filter and concentrate in vacuo to yield the crude product.

Step 4: Purification (Crystallization)

While column chromatography can be used, crystallization is preferred for SPPS-grade materials to ensure free-flowing powder.[1]

-

Dissolve crude solid in a minimum amount of warm EtOAc .

-

Slowly add Hexane (or Petroleum Ether) until turbidity is observed.

-

Store at 4°C overnight.

-

Filter the white precipitate and dry under high vacuum for 24 hours.

Target Yield: 85-95% Appearance: White crystalline powder.[1]

Workflow Visualization

Figure 1: Step-by-step workflow for the Fmoc protection of this compound using Fmoc-OSu.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)[1][2][4][5]

Incorporating Fmoc-(2R)-Cheg-OH into a peptide chain requires modified coupling protocols due to the steric bulk of the cycloheptyl group.[1]

Coupling Protocol (Optimized)

Standard DIC/HOBt coupling is often insufficient. We recommend HATU or PyAOP for efficient acylation.

| Parameter | Standard AA | (2R)-Cheg (Bulky) |

| Coupling Reagent | HBTU or DIC/Oxyma | HATU or PyAOP |

| Base | DIPEA (2.0 eq) | HOAt (additive) + DIPEA |

| Time | 30 - 60 min | 2 - 4 hours (Double couple recommended) |

| Monitoring | Kaiser Test | Chloranil Test (for secondary amines) or micro-cleavage HPLC |

Steric Mapping Diagram[1]

Figure 2: SPPS Cycle modifications required for the introduction of the bulky Cheg residue.[1]

Quality Control & Validation

To ensure the material is suitable for pharmaceutical-grade synthesis, the following specifications must be met:

-

HPLC Purity: >98% (Column: C18, Gradient: 5-95% ACN in Water + 0.1% TFA).

-

Note: The Fmoc-Cheg-OH will elute significantly later than standard Fmoc-amino acids due to the cycloheptyl ring.[1]

-

-

1H NMR (DMSO-d6):

-

Mass Spectrometry (ESI-MS): [M+H]+ or [M+Na]+ consistent with calculated mass.[1]

-

Chiral Purity: Assess via Chiral HPLC if racemization during protection is suspected (rare with Fmoc-OSu/Na2CO3 method).

References

-

Fmoc Chemistry Overview

-

Fmoc-OSu vs Fmoc-Cl

-

Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates.[1] Canadian Journal of Chemistry.

-

-

SPPS of Hindered Amino Acids

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

-

Synthesis of Non-Canonical Amino Acids

Sources

- 1. 49607-01-4|(R)-2-Amino-2-cyclopropylacetic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. (R)-2-Amino-2-cyclobutylacetic acid | 49607-10-5 [sigmaaldrich.com]

Troubleshooting & Optimization

Preventing racemization during the synthesis of (2R)-2-amino-2-cycloheptylacetic acid

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of (2R)-2-amino-2-cycloheptylacetic acid. This non-proteinogenic amino acid is a critical building block in pharmaceutical development. Maintaining its specific chiral configuration is paramount, as the biological activity of the final therapeutic agent is often exclusive to a single enantiomer. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate and prevent racemization during your synthetic campaigns.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during the synthesis of this compound. Each question is designed to pinpoint a potential issue and provide a scientifically grounded solution.

Q1: I've observed a significant loss of enantiomeric excess (e.e.) after the key stereoselective step, such as an asymmetric Strecker synthesis or alkylation of a chiral glycine equivalent. What are the likely causes and how can I fix this?

A1: Loss of stereochemical purity at this early stage often points to issues with the reaction conditions that compromise the integrity of the newly formed chiral center. The primary culprits are typically the base, temperature, and solvent.

Root Cause Analysis & Solutions:

-

Base-Mediated Epimerization: The most common cause is the abstraction of the acidic α-proton by a base, which leads to a planar enolate or equivalent intermediate, resulting in racemization upon reprotonation.[1][2][3]

-

Solution 1: Choice of Base. The basicity and steric hindrance of the base are critical.[1] Strong, non-sterically hindered bases can readily deprotonate the α-carbon. Opt for weaker or more sterically hindered bases. For instance, if using a strong base like LDA is necessary for enolate formation, ensure precise stoichiometric control and maintain extremely low temperatures.

-

Solution 2: Base Concentration. Use the minimum effective concentration of the base required to drive the reaction. An excess of base increases the likelihood of epimerization.

-

-

Elevated Temperature: Higher reaction temperatures provide the activation energy needed for the proton abstraction that leads to racemization.

-

Solution: Maintain cryogenic temperatures (e.g., -78 °C) throughout the addition of the base and the electrophile. Allow the reaction to warm to room temperature slowly only after the key bond-forming step is complete, if the protocol requires it.

-

-

Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.

-

Solution: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred as they are less likely to facilitate proton exchange.

-

Troubleshooting Workflow for Low Enantiomeric Excess

Caption: A decision-making workflow for troubleshooting low enantiomeric excess.

Q2: My initial product has high enantiomeric purity, but I'm seeing racemization during the deprotection or hydrolysis steps. Why is this happening?

A2: Racemization during the final deprotection or hydrolysis stages is a common and frustrating problem. This is often due to harsh reaction conditions, particularly when strong acids or bases are used at elevated temperatures to remove protecting groups.

Root Cause Analysis & Solutions:

-

Acid/Base-Catalyzed Racemization: Both strongly acidic and basic conditions can facilitate the removal of the α-proton, leading to racemization.[2] This is particularly problematic during the hydrolysis of nitriles (from a Strecker synthesis) or esters, or the removal of certain N-protecting groups.

-

Solution 1: Milder Deprotection Reagents. Whenever possible, choose protecting groups that can be removed under milder, orthogonal conditions. For example, an Fmoc group, which is removed with a mild base like piperidine, is preferable to a group requiring strong acidolysis if the chiral center is sensitive.[4][]

-

Solution 2: Temperature Control. If harsh conditions are unavoidable (e.g., refluxing in 6M HCl for nitrile hydrolysis), minimize the reaction time and temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.

-

Solution 3: Two-Stage Hydrolysis. For sensitive substrates, consider a two-stage hydrolysis. For instance, a nitrile can first be hydrolyzed to an amide under milder conditions, which can then be hydrolyzed to the carboxylic acid under conditions less prone to causing racemization.

-

-

Oxazolone (Azlactone) Formation: If your synthesis involves activating the carboxylic acid of an N-protected amino acid intermediate, an oxazolone intermediate can form. The α-proton of this oxazolone is highly acidic and prone to abstraction, leading to rapid racemization.[6][7]

-

Solution: This is more common in peptide coupling reactions but can be relevant if the synthetic route involves such a step. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress racemization by minimizing the lifetime of the oxazolone intermediate.[1][8]

-

Comparative Table of Common Deprotection Conditions and Racemization Risk

| Protecting Group | Deprotection Reagent | Racemization Risk | Mitigation Strategy |

| Boc | Strong Acid (e.g., TFA, HCl in Dioxane) | Moderate to High | Perform at 0°C to RT; minimize reaction time. |

| Z (Cbz) | Catalytic Hydrogenolysis (H₂, Pd/C) | Low | Generally very mild and preserves stereochemistry.[4] |

| Fmoc | Mild Base (e.g., 20% Piperidine in DMF) | Low | Standard for solid-phase synthesis; generally safe.[] |

| Nitrile (-CN) | Strong Acid/Base (e.g., 6M HCl, reflux) | High | Use lowest effective temperature and shortest time. Consider enzymatic hydrolysis. |

| Methyl/Ethyl Ester | LiOH, NaOH | Moderate | Perform at low temperatures (e.g., 0°C). |

Q3: I am considering an enzymatic resolution approach to obtain the (2R)-enantiomer. What are the key considerations?

A3: Enzymatic resolution is an excellent strategy that leverages the high stereoselectivity of enzymes to separate enantiomers.[9][10][11] This approach is often used when a racemic synthesis is more straightforward or cost-effective.

Key Considerations for Enzymatic Resolution:

-

Enzyme Selection: The choice of enzyme is critical. Lipases and proteases are commonly used for the stereoselective hydrolysis of amino acid esters or amides.[9][] You may need to screen several enzymes to find one with high activity and selectivity for your specific substrate.

-

Substrate Derivatization: The racemic amino acid often needs to be derivatized first, for example, into an N-acetyl derivative or a methyl ester. The enzyme will then selectively act on one enantiomer (e.g., hydrolyzing the L-ester while leaving the D-ester untouched).[11][13]

-

Reaction Conditions: Enzymatic reactions are sensitive to pH, temperature, and solvent. These parameters must be optimized to ensure maximal enzyme activity and stability.

-

Separation: After the enzymatic reaction, you will have a mixture of the desired product (e.g., the unreacted (2R)-ester) and the hydrolyzed product (the (2S)-acid). An efficient method for separating these two compounds, such as extraction or chromatography, is required.

Workflow for Enzymatic Resolution

Caption: General workflow for obtaining the target enantiomer via enzymatic resolution.

Frequently Asked Questions (FAQs)

Q4: Why is preventing racemization so critical for a molecule like this compound?

A4: The three-dimensional structure of a drug molecule is fundamental to its interaction with biological targets like enzymes and receptors. For chiral molecules, often only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect, while the other (the "distomer") can be inactive, have different effects, or even be toxic.[6] Therefore, ensuring enantiopuric synthesis is a regulatory and safety imperative in drug development.

Q5: What is the primary chemical mechanism behind racemization of α-amino acids?

A5: The primary mechanism is the deprotonation of the α-carbon (the carbon atom to which the amino and carboxyl groups are attached). This abstraction of the α-proton, typically facilitated by a base, forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with roughly equal probability, leading to a 50:50 mixture of the R and S enantiomers—a racemic mixture.[2][6]

Q6: Which analytical techniques are best for detecting and quantifying racemization?

A6: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[14][15][16] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. This allows for the precise quantification of the enantiomeric excess (e.e.). Other methods include derivatization with a chiral reagent followed by analysis with standard HPLC or NMR spectroscopy.

Q7: Are there specific N-protecting groups that are known to help suppress racemization?

A7: Yes, the choice of the N-protecting group can influence the rate of racemization. Urethane-based protecting groups like benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc) are generally good at suppressing racemization compared to acyl-type groups.[4][17] This is because the lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, making the α-proton less acidic and less susceptible to abstraction.

References

-

Lalonde, J. & Margolin, A. Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213 (1999). [Link]

-

Ueki, M. et al. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(4), 215-221 (2013). [Link]

-

Mohrig, J. R. & Shapiro, S. M. An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education, 53(9), 586 (1976). [Link]

-

Belokon, Y. N. et al. Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications, 5(4), 157-158 (1995). [Link]

-

Michi, K. & Tsuda, H. Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry, 21(4), 235-238 (1957). [Link]

-

Cole, D. C. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Tetrahedron, 50(32), 9517-9582 (1994). [Link]

-

Michi, K. & Tsuda, H. Enzymatic Resolution of Racemic Amino Acids Part V. Bulletin of the Agricultural Chemical Society of Japan, 21(4), 235-238 (1957). [Link]

-

Saghyan, A. & Mkrtchyan, V. Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH (2018). [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

-

Bergman, J. Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 99-105 (2023). [Link]

-

Yamada, S. et al. Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 39(23), 3302-3306 (1974). [Link]

-

Weix, D. J. & Fu, G. C. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 132(13), 4534–4535 (2010). [Link]

-

Bada, J. L. Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1), 30-46 (1982). [Link]

-

Strieth-Kalthoff, F. et al. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15, 6223-6230 (2024). [Link]

-

Reddit. Does Strecker Synthesis always yield a racemic mixture? r/Mcat. (2020). [Link]

-

Albericio, F. & Carpino, L. A. Amino Acid-Protecting Groups. In Peptides and Peptidomimetics, 113-168 (2002). [Link]

-

Wikipedia. Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Cativiela, C. et al. Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 78(13), 6546–6559 (2013). [Link]

-

LibreTexts Chemistry. Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. (2015). [Link]

-

Petasis, N. A. & Strecker, A. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(11), 3415 (2021). [Link]

-

D'Arrigo, P. et al. Base catalyzed racemization of amino acid derivatives. Tetrahedron: Asymmetry, 16(16), 2735-2740 (2005). [Link]

- Kim, K. et al. Process for the racemization of α-amino acids.

-

Boesten, W. H. J. et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124 (2001). [Link]

-

ResearchGate. General mechanism of base‐catalysed racemisation. ResearchGate. [Link]

-

Cativiela, C. et al. Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. Organic Letters, 2(16), 2515-2517 (2000). [Link]

-

Phenomenex. Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex Application Note. [Link]

-

Huang, X. et al. Expedited synthesis of α-amino acids by single-step enantioselective α-amination of carboxylic acids. Nature Chemistry, 13, 869-876 (2021). [Link]

-

Goodman, M. & Stueben, K. C. Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(9), 3409-3416 (1962). [Link]

-

Calmes, M. & Daunis, J. How to build optically activeα-amino acids. Amino Acids, 24, 1-20 (2003). [Link]

-

Macmillan Group. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. (2021). [Link]

-

Liu, K. et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5393 (2023). [Link]

-

Kim, K. H. et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202 (2021). [Link]

-

Gökcen, B. et al. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1667, 462874 (2022). [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. [Link]

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. creation.com [creation.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-peptides.com [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Optimization of Coupling Conditions for (2R)-2-amino-2-cycloheptylacetic Acid in Peptide Synthesis

Welcome to the technical support center for the synthesis of peptides incorporating the sterically hindered, non-proteinogenic amino acid, (2R)-2-amino-2-cycloheptylacetic acid. The unique cycloheptyl moiety presents significant challenges to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and a heightened risk of epimerization. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.

The formation of a peptide bond requires the activation of a carboxylic acid group, making it susceptible to nucleophilic attack from an amino group of another amino acid.[1] Coupling reagents are used to facilitate this activation.[2] However, the bulky nature of this compound can impede this process, necessitating carefully optimized conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling yields consistently low when incorporating this compound?

Low coupling yields are the most common issue when working with sterically hindered amino acids.[2] This is primarily due to the cycloheptyl group physically obstructing the approach of the incoming nucleophilic amine to the activated carboxyl group.

Troubleshooting Steps:

-

Re-evaluate Your Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Consider switching to a more potent, modern reagent. Uronium/aminium salts like HATU and COMU are generally more effective than carbodiimides for challenging couplings.[3] COMU, in particular, has shown high efficiency, comparable to or even exceeding HATU in some cases, with the added benefit of a better safety profile as it is not based on the explosive HOBt or HOAt.[4][5]

-

Increase Reagent Equivalents and Reaction Time: For difficult couplings, increasing the equivalents of the amino acid, coupling reagent, and base can drive the reaction to completion. A double coupling strategy, where the coupling step is repeated with fresh reagents after an initial 1-2 hour period, is often effective.[4]

-

Optimize Solvent Choice: The solvent must effectively solvate the growing peptide chain and the resin (in solid-phase peptide synthesis - SPPS).[6] While DMF is a common choice, N-methylpyrrolidone (NMP) can be superior for disrupting peptide aggregation, which can be a consequence of slow coupling kinetics.[7][8]

-

Consider Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions, often leading to higher yields and reduced side reactions by shortening the time available for aggregation or other undesirable processes to occur.[7][9]

Q2: I suspect epimerization is occurring at the this compound residue. How can I confirm this and what can I do to minimize it?

Epimerization, the change in configuration at the α-carbon, is a significant risk, especially with hindered amino acids that require longer activation times and potentially stronger bases.[10]

Confirmation of Epimerization:

The most reliable method for detecting and quantifying diastereomeric peptides is through chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to separate enantiomers and diastereomers.[11][12]

-

Reverse-Phase HPLC (RP-HPLC) with Method Optimization: While challenging, it is sometimes possible to separate diastereomers on a standard C18 column by optimizing the mobile phase and gradient.[13] The use of 0.1% trifluoroacetic acid (TFA) in the mobile phase can often improve the separation of peptides.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Tandem mass spectrometry can be used to identify epimerization, as the fragmentation patterns of diastereomeric peptides can differ.[14][15]

Minimization of Epimerization:

-

Choice of Base: The base used during coupling plays a crucial role in racemization.[10] While N,N-diisopropylethylamine (DIPEA) is widely used, its strong basicity can promote epimerization.[5] Consider using a weaker, more sterically hindered base like 2,4,6-collidine (TMP), which has been shown to produce fewer racemic products.[10]

-

Use of Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are highly effective at suppressing racemization.[16] Coupling reagents that incorporate these moieties, such as HATU and COMU, are therefore highly recommended.[5]

-

Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the coupling reaction. Prolonged exposure of the activated amino acid to the base can increase the likelihood of epimerization.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Scenario 1: The Kaiser test remains positive (blue beads) after a prolonged coupling time.

A positive Kaiser test indicates the presence of unreacted primary amines, signaling an incomplete coupling reaction.[7][17]

Workflow for Resolution:

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Scenario 2: Mass spectrometry of the crude product shows the correct mass, but HPLC analysis reveals a doublet peak.

This is a strong indication of diastereomer formation (epimerization).

Workflow for Resolution:

Sources

- 1. jpt.com [jpt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. file.globalso.com [file.globalso.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chiraltech.com [chiraltech.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of (2R)-2-amino-2-cycloheptylacetic Acid Derivatives

Introduction

Welcome to the technical support center for the synthesis of (2R)-2-amino-2-cycloheptylacetic acid and its derivatives. This non-proteinogenic amino acid is a crucial building block in medicinal chemistry, valued for its unique conformational constraints. However, its stereospecific synthesis presents several challenges, particularly concerning side reactions that can compromise yield, purity, and enantiomeric excess.

This guide is designed for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. We will primarily focus on challenges encountered during asymmetric Strecker and Bucherer-Bergs syntheses, which are common pathways to this class of compounds.[1][2][3]

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues. Each entry is structured as Problem → Probable Cause → Proposed Solution .

Q1: My final product has low enantiomeric excess (ee). What is causing the racemization?

Problem: You are attempting to synthesize the pure (2R) enantiomer, but chiral HPLC or polarimetry analysis shows a significant presence of the (2S) enantiomer.

Probable Cause:

-

Epimerization of the α-proton: The proton on the chiral carbon (C2) is acidic. Under harsh basic or acidic conditions, especially during the final hydrolysis step, this proton can be abstracted to form a planar carbanion or enolate intermediate, which is then re-protonated from either face, leading to racemization.[4][5] This is a common issue in amino acid chemistry.[4][6]

-

Racemization of the α-aminonitrile intermediate: The intermediate in the Strecker synthesis is susceptible to racemization before hydrolysis, particularly if the reaction temperature is too high or the reaction time is prolonged in the presence of base.[1]

-

Ineffective Chiral Auxiliary/Catalyst: If using a diastereoselective approach (e.g., with a chiral amine like (R)-phenylglycinol), the steric directing effect may be insufficient under your reaction conditions.[1] For catalytic methods, the catalyst might be degrading or inhibited.

Proposed Solution:

-

Milder Hydrolysis Conditions: Avoid prolonged heating with strong acids (e.g., 6M HCl at reflux). Consider a two-stage hydrolysis: first, use a milder acid like TFA or aqueous HBr to hydrolyze the nitrile to an amide, followed by a gentler hydrolysis of the amide to the carboxylic acid.

-

Temperature Control: Maintain strict temperature control during the cyanide addition step. Performing the reaction at lower temperatures (e.g., -20 °C to 0 °C) can significantly suppress racemization pathways.[7]

-

Optimize Chiral Auxiliary: If using a chiral auxiliary, ensure it is of high enantiomeric purity. Sometimes, switching to a bulkier auxiliary can enhance facial selectivity during the cyanide attack on the imine.

-

Use of Additives: In peptide synthesis, additives like HOBt (Hydroxybenzotriazole) are used to suppress racemization during carboxyl activation.[6][8] While not directly applicable to nitrile hydrolysis, the principle of avoiding highly activated, racemization-prone intermediates is key.

Q2: My reaction yields are low, and I'm isolating a significant amount of cycloheptyl-glycolic acid (the α-hydroxy acid analog). Why?

Problem: The major side product is the hydroxy acid instead of the desired amino acid.

Probable Cause: This is a classic signature of a competing cyanohydrin pathway . In the initial step of the Strecker synthesis, the aldehyde (cycloheptanecarboxaldehyde) can react directly with cyanide to form a cyanohydrin. This occurs when the formation of the imine (from the aldehyde and ammonia/amine) is slow or reversible. During workup and hydrolysis, this cyanohydrin is converted to the α-hydroxy acid.

Proposed Solution:

-

Promote Imine Formation:

-

Use a higher concentration of the amine/ammonia source.

-

Incorporate a dehydrating agent, such as magnesium sulfate (MgSO₄), to remove the water formed during imine formation and drive the equilibrium towards the imine.[9]

-

Work in a non-aqueous solvent for the imine formation step before adding the cyanide source.

-

-

Order of Addition: Pre-form the imine by stirring the cycloheptanecarboxaldehyde and the chiral amine for a period (e.g., 1-2 hours) before introducing the cyanide source (e.g., TMSCN or NaCN). This ensures the aldehyde is consumed before it can react via the cyanohydrin pathway.

Q3: The hydrolysis of my α-aminonitrile intermediate is stalling, and I'm isolating the α-amino amide instead of the carboxylic acid.

Problem: The final step of the synthesis is incomplete, yielding the intermediate amide.

Probable Cause: Nitrile hydrolysis is a two-step process: nitrile → amide → carboxylic acid. The second step, hydrolysis of the amide, can be sluggish, especially with sterically hindered substrates like the cycloheptyl group. The amide is often a very stable intermediate.

Proposed Solution:

-

More Forcing Hydrolysis Conditions: If racemization is not a major concern (or can be re-optimized later), increase the severity of the hydrolysis.

-

Increase the concentration of the acid (e.g., from 3M HCl to 6M or concentrated HCl).

-

Increase the reaction temperature (e.g., to reflux).

-

Extend the reaction time, monitoring by TLC or LC-MS until the amide is fully consumed.

-

-

Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically accelerate the hydrolysis of sterically hindered nitriles and amides. This can often be accomplished in minutes to hours instead of days, potentially minimizing side reactions associated with prolonged heating.

-

Basic Hydrolysis: Consider switching to basic hydrolysis (e.g., 6M NaOH at reflux), followed by careful acidic workup. Note that basic conditions are more likely to cause epimerization of the α-proton, so this must be carefully evaluated.[4]

Frequently Asked Questions (FAQs)

Q: What is the main difference in side products between a Strecker and a Bucherer-Bergs synthesis for this target? A: The Strecker synthesis proceeds via an α-aminonitrile intermediate.[3][10] Its primary side reactions involve incomplete hydrolysis (leaving the nitrile or amide) and the formation of α-hydroxy acids via the cyanohydrin pathway. The Bucherer-Bergs reaction proceeds via a hydantoin intermediate.[2][11][12] Therefore, the main side products would be related to the stability and subsequent hydrolysis of this hydantoin ring. Incomplete hydrolysis might yield the N-carbamoyl-amino acid.[2]

Q: How can I monitor the reaction to detect side product formation early? A: Thin Layer Chromatography (TLC) is an invaluable tool. Use a co-spot of your starting material to track its consumption. The α-aminonitrile intermediate, the amide, and the final amino acid product should have different Rf values. Staining with ninhydrin is excellent for visualizing any species with a primary amine. For more quantitative analysis, taking aliquots for LC-MS analysis is the best approach to track the appearance of products and by-products by their mass.

Q: My starting material, cycloheptanecarboxaldehyde, is unstable. How can I handle it? A: Aldehydes, especially those without α-protons, can be prone to oxidation to the corresponding carboxylic acid or polymerization. It is best to use freshly distilled or recently purchased aldehyde. Store it under an inert atmosphere (Argon or Nitrogen) at a low temperature. When setting up the reaction, add it to the reaction mixture last, if possible.

Q: Is it possible to avoid using cyanide? A: Yes, there are cyanide-free methods for synthesizing α-amino acids, though they involve different precursors. For example, the enantioselective alkylation of a glycine enolate equivalent using a chiral auxiliary is a common strategy. Another approach is the reductive amination of an α-keto acid (2-cycloheptyl-2-oxoacetic acid), though this precursor may not be readily available.[13] N-H insertion reactions with vinyldiazoacetates also represent a modern, catalytic approach.[14][15]

Key Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (2R)-2-amino-2-cycloheptylacetonitrile

This protocol uses a chiral amine to induce diastereoselectivity.

-

Imine Formation:

-

In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (R)-phenylglycinol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).

-

Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add cycloheptanecarboxaldehyde (1.05 eq) dropwise over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours. Monitor imine formation by TLC.

-

-

Cyanide Addition:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Caution: TMSCN is highly toxic and reacts with moisture to produce HCN gas. Handle only in a certified fume hood with appropriate personal protective equipment.

-

Stir the reaction at -78 °C for 4-6 hours.

-

-

Workup:

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. This product is often used directly in the next step without further purification.

-

Protocol 2: Hydrolysis and Chiral Auxiliary Removal

-

Acid Hydrolysis:

-

Dissolve the crude α-aminonitrile from Protocol 1 in a mixture of glacial acetic acid and concentrated HCl (1:1 v/v).

-

Heat the mixture to 60-70 °C and stir for 12-24 hours, monitoring the disappearance of the intermediate amide by LC-MS.

-

-

Purification:

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

-

Redissolve the residue in deionized water. The chiral auxiliary ((R)-phenylglycinol) can often be removed via extraction with an organic solvent (e.g., ethyl acetate) at this stage.

-

The aqueous layer contains the hydrochloride salt of the amino acid. Purify the amino acid by ion-exchange chromatography or by adjusting the pH to its isoelectric point (pI) to precipitate the zwitterionic product.

-

Filter the solid product, wash with cold water and diethyl ether, and dry under vacuum.

-

-

Analysis:

-

Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

-

Determine the enantiomeric excess (ee) by chiral HPLC or by derivatizing the amino acid with a chiral agent (e.g., Marfey's reagent) followed by standard HPLC analysis.

-

Visualizations and Data

Table 1: Common Side Products and Their Identification

| Side Product Name | Chemical Structure | Probable Cause | Analytical Signature (LC-MS) |

| (2S)-2-amino-2-cycloheptylacetic acid | Enantiomer of product | Racemization/Epimerization | Same m/z as product; resolves on chiral HPLC |

| 2-amino-2-cycloheptylacetamide | Amide Intermediate | Incomplete hydrolysis | [M+H]⁺ = 171.15 |

| 2-cycloheptyl-2-hydroxyacetic acid | Hydroxy Acid By-product | Competing cyanohydrin pathway | [M+H]⁺ = 173.12 |

| Cycloheptanecarboxylic acid | Oxidized Starting Material | Oxidation of aldehyde | [M+H]⁺ = 143.11 |

Diagram 1: Key Reaction Pathways and Side Reactions

This diagram illustrates the desired synthetic route (green) and the major competing side reactions (red) in an asymmetric Strecker synthesis.

Caption: Main synthetic pathway and key side reactions.

Diagram 2: Troubleshooting Flowchart for Low Enantiomeric Excess (ee)

This flowchart provides a logical sequence for diagnosing the cause of poor stereochemical control.

Caption: Troubleshooting flowchart for low enantioselectivity.

References

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Google Vertex AI Search. Retrieved February 15, 2026.

- Sha, M., & Zhang, A. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248.

-

Racemization Overview, Mechanism & Examples. (n.d.). Study.com. Retrieved February 15, 2026, from [Link]

- Pesciaioli, F., et al. (2023).

- Sivakua, T., & Smith, J. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.

- Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.

- Yoshimura, T., & Esaki, N. (2003). Amino acid racemases: functions and mechanisms. Journal of Bioscience and Bioengineering, 96(2), 103-109.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

-

Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved February 15, 2026, from [Link]

- Vallee, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 46.

- Park, H., et al. (2015). An efficient and practical procedure for Strecker reaction: A highly diastereoselective synthesis of a key intermediate for (+)-biotin.

-

Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Ch27 : Strecker Synthesis of amino acids. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

- Shalayel, I., et al. (2018). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine.

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

- Sharma, U., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

-

Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

- Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(8), 3026-3030.

-

(R)-2-Amino-2-cycloheptylacetic Acid: A Premium Chemical Compound. (n.d.). Synnovator. Retrieved February 15, 2026, from [Link]

- Wang, X., et al. (2022). Asymmetric Synthesis of Small Molecule Inhibitors of IL-17A via Crystallization-Induced Diastereoselective Strecker Reaction. Organic Letters.

-

Leah4sci. (2016, June 9). Strecker Synthesis of Alpha Amino Acids. YouTube. Retrieved February 15, 2026, from [Link]

- Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Georg-August-Universität Göttingen. Retrieved February 15, 2026.

- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (2013). Royal Society of Chemistry.

-

Bucherer–Bergs reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

- Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (2003). MDPI.

- Pascal, R., & Commeyras, A. (2006). N-Carbamoyl-??-Amino Acids Rather than Free ??-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides.

- Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. (2023). CNR-IRIS.

- Bucherer-Bergs Reaction. (n.d.). Cambridge University Press.

- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908.

-

Alpha amino acid synthesis. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

-

Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

- Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. (2022, January 7). Patsnap.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]

- 5. mdpi.com [mdpi.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]